N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide
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Overview
Description
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the 1,2,4-oxadiazole ring, pyridine ring, piperidine ring, and pyrazine ring makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to changes in their function . The specific interactions and changes caused by this compound would need further investigation.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities . The specific effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or PPA.
Synthesis of the pyridine derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Formation of the piperidine ring: This can be achieved through hydrogenation of pyridine derivatives or by using reductive amination techniques.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its energetic properties and thermal stability.
3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Another compound with high density and thermal stability.
Uniqueness
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-12-22-18(27-24-12)14-3-2-6-21-16(14)25-9-4-13(5-10-25)23-17(26)15-11-19-7-8-20-15/h2-3,6-8,11,13H,4-5,9-10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUDINQCCWHDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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